Terpendole G
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H37NO4 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(1S,2S,5S,7S,9R,10S,11R,14S)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraene-10-carbaldehyde |
InChI |
InChI=1S/C28H37NO4/c1-25(2,32)23-14-21(31)28(15-30)20-10-9-16-13-18-17-7-5-6-8-19(17)29-24(18)27(16,4)26(20,3)12-11-22(28)33-23/h5-8,15-16,20-23,29,31-32H,9-14H2,1-4H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1 |
InChI Key |
BKWWGNDKMSPYIS-KYYKPQATSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C=O |
Canonical SMILES |
CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C=O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms of Terpendole G
Precursor Incorporation and Early Stage Transformations
The foundation of the Terpendole G molecule is derived from two fundamental building blocks: the amino acid tryptophan and the isoprenoid geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netgoogle.com These precursors undergo a series of enzymatic modifications to form key intermediates that are common to the biosynthesis of many indole (B1671886) diterpenes.
The biosynthesis of all indole diterpenes, including the terpendoles, commences with the condensation of an indole moiety, derived from tryptophan or a precursor, and a C20 isoprenoid unit, geranylgeranyl diphosphate (GGPP). researchgate.netgoogle.commdpi.comgenome.jp GGPP itself is synthesized from the iterative condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). uniprot.org The indole portion provides the characteristic heterocyclic ring system, while the GGPP chain forms the intricate polycyclic diterpene backbone of the molecule. researchgate.netgoogle.comgenome.jp The initial step involves the prenylation of the indole ring with GGPP, a crucial reaction that commits the precursors to the indole diterpene pathway. mdpi.com
Following the initial fusion of tryptophan and GGPP, the resulting acyclic intermediate undergoes a series of cyclization and oxidation reactions to form paspaline (B1678556), a central and stable intermediate in the biosynthesis of numerous indole diterpenes. genome.jpnih.govcore.ac.uk The formation of paspaline is a conserved step in these pathways. researchgate.net From paspaline, the biosynthetic route to this compound diverges and proceeds through a series of further modifications.
Gene knockout and feeding experiments have elucidated that paspaline is a direct precursor to other terpendole compounds. nih.gov For instance, the enzyme TerQ, a cytochrome P450 monooxygenase, catalyzes the conversion of paspaline to Terpendole E. nih.gov Terpendole E is itself a key intermediate in the biosynthesis of other terpendoles. nih.gov Further enzymatic transformations lead to the formation of Terpendole I, which is also recognized as a precursor in the synthesis of other complex indole diterpenes like the janthitrems and lolitrem B. nih.govmdpi.com The biosynthetic grid is not strictly linear, with enzymes exhibiting a degree of versatility that can lead to a diverse array of related metabolites. core.ac.uk
| Precursor/Intermediate | Role in Biosynthesis |
| Tryptophan | Provides the indole moiety of the core structure. researchgate.netgoogle.commdpi.comgenome.jp |
| Geranylgeranyl Diphosphate (GGPP) | Forms the C20 cyclic diterpene skeleton. google.commdpi.comgenome.jp |
| Paspaline | A key, stable intermediate formed from the initial precursors. genome.jpnih.govcore.ac.uk |
| Terpendole E | A downstream intermediate formed from paspaline. nih.govcore.ac.uk |
| Terpendole I | A precursor to other complex indole diterpenes. nih.govmdpi.com |
Tryptophan and Geranylgeranyl Diphosphate (GGPP) as Core Precursors
Enzymatic Cascades in this compound Formation
The conversion of the early-stage intermediates into the final this compound structure is mediated by a sophisticated enzymatic machinery. This includes prenyltransferases, flavin-dependent monooxygenases, and terpene cyclases, each playing a critical role in the step-wise assembly of the molecule.
Prenyltransferases (PTs) are pivotal enzymes in the biosynthesis of indole diterpenes, catalyzing the transfer of isoprenyl groups to an acceptor molecule. mdpi.comfrontiersin.org In the context of this compound biosynthesis, PTs are involved in two key stages. Firstly, a GGPP synthase, a type of prenyltransferase, is responsible for constructing the GGPP molecule from smaller isoprenoid units. google.comuniprot.org Secondly, and more specifically to the indole diterpene pathway, a different class of PTs, often aromatic prenyltransferases, catalyzes the crucial attachment of the GGPP moiety to the indole ring of tryptophan. mdpi.comresearchgate.net The terpendole biosynthetic gene cluster contains genes encoding for prenyltransferases, such as TerC and TerF, which are involved in these isoprenylation reactions. nih.gov Further prenylations can occur on the developing indole diterpene scaffold, contributing to the structural diversity of the terpendole family. researchgate.netresearchgate.net
Flavin-dependent monooxygenases (FMOs) are a class of enzymes that play a vital role in the oxidative modifications of the indole diterpene core. mdpi.comresearchgate.net These enzymes utilize flavin cofactors, such as flavin adenine (B156593) dinucleotide (FAD), to catalyze the incorporation of an oxygen atom into the substrate. researchgate.netmdpi.comnih.gov In the terpendole biosynthetic pathway, FMOs are responsible for key epoxidation and rearrangement reactions. mdpi.comresearchgate.net For example, the FAD-dependent monooxygenase TerM is a component of the terpendole E biosynthetic gene cluster. nih.gov The action of FMOs is critical for the formation of the complex ring systems characteristic of the terpendoles. mdpi.comresearchgate.net
Terpene cyclases (TCs), also known as terpene synthases, are the architects of the intricate polycyclic structures of terpenoids. beilstein-journals.orgnih.gov These enzymes catalyze the complex cyclization of the linear isoprenoid chain of GGPP into the characteristic ring systems of the indole diterpenes. mdpi.comresearchgate.netnih.gov The terpene cyclase TerB, found within the terpendole E biosynthetic gene cluster, is responsible for this critical transformation. nih.gov The cyclase holds the flexible GGPP chain in a specific conformation within its active site, initiating a cascade of carbocation-driven cyclizations and rearrangements to form the core terpene skeleton of the terpendole molecule. beilstein-journals.orgnih.gov Some terpene cyclases have also been found to exhibit a cryptic aromatic prenyltransferase activity, highlighting the catalytic versatility of these enzymes. springernature.com
| Enzyme Class | Gene Example (from ter cluster) | Function in Terpendole Biosynthesis |
| Prenyltransferases (PT) | TerC, TerF | Catalyze the attachment of isoprenyl groups, including the initial prenylation of the indole ring and subsequent modifications. nih.govresearchgate.net |
| Flavin-Dependent Monooxygenases (FMO) | TerM | Mediate oxidative reactions such as epoxidations, crucial for forming the complex ring structures. mdpi.comnih.govresearchgate.net |
| Terpene Cyclases (TC) | TerB | Catalyze the cyclization of the geranylgeranyl diphosphate (GGPP) backbone to form the core polycyclic diterpene structure. nih.govresearchgate.net |
Involvement of Cytochrome P450 Monooxygenases (CYP450) in Oxidative Transformations
Cytochrome P450 monooxygenases (CYP450s) are a crucial class of enzymes in the biosynthesis of terpendoles, catalyzing a variety of oxidative transformations that contribute to the structural diversity of these molecules. mdpi.com These enzymes are known for their ability to introduce oxygen into a wide range of substrates with high regio- and stereoselectivity. rsc.orgnih.gov In the context of indole diterpenoid biosynthesis, CYP450s such as LtmP, LtmQ, TerQ, TerP, LTMK, TerK, and LtmJ are involved in key oxidative steps. mdpi.comresearchgate.net
The general mechanism of CYP450s involves the activation of molecular oxygen to facilitate the hydroxylation of inert C-H bonds. frontiersin.org In the terpendole pathway, these enzymes are responsible for modifications of the core indole diterpene scaffold. For instance, the cytochrome monooxygenase TerQ hydroxylates paspaline at the C-11 position to produce terpendole E. uniprot.org Subsequently, another P450, TerP, converts terpendole E into 13-desoxyterpendole I, which is then acted upon again by TerQ to yield terpendole I. uniprot.org The conversion of terpendole I to terpendole C requires the involvement of TerK, another P450 enzyme. uniprot.org
The enzyme LtmJ is a particularly interesting P450 involved in the biosynthesis of related indole diterpenoids, the lolitrems. It catalyzes a complex reaction sequence that includes epoxidation and subsequent intramolecular cyclization, forming the characteristic 5/6 bicyclic system found in these molecules. researchgate.net This highlights the diverse catalytic capabilities of P450s within this biosynthetic family.
| Enzyme | Function in Indole Diterpenoid Biosynthesis | Reference |
| TerP | Converts terpendole E to 13-desoxyterpendole I. | uniprot.org |
| TerQ | Hydroxylates paspaline to yield terpendole E and converts 13-desoxyterpendole I to terpendole I. | uniprot.org |
| TerK | Involved in the conversion of terpendole I to terpendole C. | uniprot.org |
| LtmJ | Catalyzes epoxidation and intramolecular cyclization to form the lolitrem core structure. | researchgate.net |
| LtmP | Involved in the biosynthesis of paspalitrem. | researchgate.net |
| LtmQ | Involved in the biosynthesis of paspalitrem. | researchgate.net |
| LTMK | A P450 enzyme involved in known indole diterpenoid biosynthetic pathways. | mdpi.com |
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
Genetic Basis of Terpendole Biosynthesis (e.g., TER BGC in Tolypocladium album)
The biosynthesis of terpendoles is encoded by a dedicated biosynthetic gene cluster (BGC). nih.govacs.org In the fungus Tolypocladium album (also known as Chaunopycnis alba), the "TER" BGC is responsible for the production of a range of terpendole compounds. nih.govuniprot.org This gene cluster contains the genetic blueprints for all the enzymes required for the synthesis of the terpendole core structure and its subsequent modifications. acs.orgmdpi.com
The TER cluster in T. album has been identified and shown to encode the necessary machinery for producing various terpendoles. nih.govacs.org The identification of such BGCs is often accomplished through genome sequencing and bioinformatic tools like antiSMASH, which can predict gene clusters based on the presence of key biosynthetic genes. nih.gov The ter BGC was found to contain seven genes, including those for three cytochrome P450 monooxygenases. researchgate.net
Functional Analysis of Biosynthetic Genes and Enzymes
Functional analysis of the genes within the TER BGC has been crucial in elucidating the biosynthetic pathway of terpendoles. This often involves heterologous expression of the genes in a host organism that does not naturally produce these compounds, allowing for the characterization of the function of individual enzymes. nih.gov
For example, the functions of the prenyltransferase TerC, the FAD-dependent monooxygenase TerM, and the terpene cyclase TerB have been confirmed through such methods. uniprot.org TerC catalyzes the condensation of indole-3-glycerol phosphate (B84403) with geranylgeranyl diphosphate (GGPP) to form 3-geranylgeranylindole (3-GGI). uniprot.org This is followed by epoxidation and cyclization of 3-GGI by TerM and TerB, respectively, to form the common precursor paspaline. uniprot.org
The roles of the P450s TerP, TerQ, and TerK in the subsequent oxidative modifications have also been determined through functional analysis, leading to the step-by-step elucidation of the pathway to various terpendole derivatives. mdpi.comuniprot.org
Metabolic Engineering and Synthetic Biology Strategies for Pathway Elucidation
Metabolic engineering and synthetic biology have become powerful tools for understanding and manipulating complex biosynthetic pathways like that of the terpendoles. ucanr.edunih.gov These approaches allow researchers to reconstruct and modify biosynthetic pathways in heterologous hosts, providing a platform to study enzyme function and produce novel compounds. nih.gov
By expressing genes from the TER cluster in a controlled genetic background, such as in engineered yeast or other fungi, the specific function of each enzyme can be determined by analyzing the resulting metabolites. nih.gov This has been instrumental in confirming the proposed biosynthetic steps and the roles of the various P450s.
Furthermore, metabolic engineering strategies can be employed to increase the production of specific terpendoles or to create novel derivatives. nih.gov This can involve overexpressing rate-limiting enzymes, silencing competing pathways, or introducing genes from other organisms to create new chemical diversity. nih.govnih.gov The application of these techniques holds significant promise for both fundamental research into terpenoid biosynthesis and the potential biotechnological production of valuable compounds. ucanr.edu
Structure Activity Relationship Sar Studies and Molecular Design
Identification of Key Structural Motifs and Pharmacophores for Biological Activity
The biological activity of Terpendole G and related indole (B1671886) diterpenes is intricately linked to their complex molecular architecture. Specific structural features are crucial for their mechanism of action, and modifications to these motifs can significantly alter their biological profiles.
The nuances of biological activity within the terpendole family are often governed by the presence, position, and orientation of specific functional groups, as well as the stereochemistry of the molecule.
Prenyl Residues: The addition of a prenyl group to the diterpenoid moiety has been shown to be a critical factor for potent ACAT inhibition in the terpendole series. kitasato-u.ac.jp This is exemplified by the higher activity of certain terpendoles bearing this lipophilic side chain.
Hydroxyl Groups: The position and stereochemistry of hydroxyl groups can have a dramatic impact on activity. For example, the presence of a free hydroxyl group at the R7 position can lead to a loss of SOAT inhibitory activity. researchgate.netresearchgate.netresearchgate.net Conversely, a hydroxyl group at the C-13 position of the diterpenoid nucleus is considered critical for inducing tremors, a known biological effect of some indole diterpenes. mdpi.com The tremorgenic activity of terpendole C is significantly higher than that of terpendole M, and it is postulated that the 14-OH group in terpendole M interferes with receptor binding, thereby reducing its activity. mdpi.comacs.org
Epoxides: The presence of epoxide rings can also be a distinguishing feature. For instance, certain terpendoles possess epoxide rings, which are not universally present across all members of this class. researchgate.net The 23,24-epoxide in some penitrems, when replaced by a double bond, does not appear to be critical for their anti-invasive activity. mdpi.com
Influence of Indole Moiety and Diterpenoid Skeleton
Comparative Analysis of this compound with Other Indole Diterpenes for SAR Insights
To better understand the structure-activity relationships of this compound, it is useful to compare it with other well-known indole diterpenes like paxilline (B40905), lolitrem, and shearinine. These compounds share a common biosynthetic origin but exhibit variations in their structures that lead to different biological activities. kib.ac.cnmdpi.comsemanticscholar.org
| Compound | Key Structural Features | Notable Biological Activity |
| This compound | Indoloditerpene core with specific hydroxylation and other functional group patterns. | Weak inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). researchgate.net |
| Paxilline | A common precursor for many other indole diterpenes, featuring a hexacyclic core. | Tremorgenic, inhibitor of the high-conductance Ca2+-activated K+ (BK) channel. mdpi.comnih.gov |
| Lolitrem B | Possesses an acetal-linked isoprene (B109036) unit on the right-hand side of the molecule and additional A/B rings. | Potent tremorgenic neurotoxin. mdpi.comsemanticscholar.org |
| Shearinine | Paxilline-type indole diterpenes with variations in their ring systems and substitutions. | Some analogs exhibit weak antibacterial and neuroprotective effects. mdpi.com |
The tremorgenic properties of many indole diterpenes are highly dependent on their specific structures. For instance, while paxilline and certain terpendoles are tremorgenic, the structural features of lolitrem B, such as the acetal-linked isoprene unit, are thought to contribute to its high potency as a neurotoxin. nih.govsemanticscholar.org The absence or modification of certain rings, as seen in the comparison between lolitrem B and janthitrems, can also impact tremorgenic activity. mdpi.com
Design and Synthesis of Modified this compound Analogs for Enhanced Mechanistic Probing
The synthesis of modified analogs of terpendoles and other indole diterpenes is a crucial strategy for probing their mechanisms of action and for developing new therapeutic agents. By systematically altering the structure, researchers can identify the precise molecular features responsible for a given biological effect.
For example, the total synthesis of (±)-terpendole E has been achieved, which allows for the creation of analogs to investigate its role as a specific inhibitor of the mitotic kinesin Eg5. tandfonline.com The synthesis of analogs with modified ring systems or functional groups can help to map the binding site of these molecules on their target proteins. rsc.orgjst.go.jp The development of synthetic routes to various indole diterpene scaffolds provides a platform for creating a diverse library of compounds for biological screening. researchgate.net
Computational Chemistry Approaches in SAR Development
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly valuable tools in the study of indole diterpenes like this compound. scholaris.ca
Molecular Docking: This technique allows researchers to simulate the binding of a ligand, such as this compound, to the active site of a target protein. frontiersin.orgchemrxiv.org For instance, molecular docking studies have been used to investigate the interaction of indole diterpenes with enzymes like peptide deformylase and to rationalize their antimicrobial effects. mdpi.com Docking can help to predict the binding affinity and orientation of a molecule within a binding pocket, providing insights into the key interactions that govern biological activity. frontiersin.org
QSAR Modeling: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. neovarsity.orgmedcraveonline.com By analyzing a dataset of compounds with known activities, QSAR can identify the physicochemical properties and structural features that are most important for activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs. neovarsity.orgmedcraveonline.com For example, QSAR studies on other terpenoids have successfully correlated molecular shape, the number of phenolic groups, and electronic properties with estrogenic activity. researchgate.net While specific QSAR models for this compound are not widely reported, the principles of this approach are applicable to the broader class of indole diterpenes.
Future Research Directions and Translational Perspectives in Terpendole G Research
Elucidation of Remaining Biosynthetic Intermediates and Enzymes
The biosynthetic pathway for terpendoles begins with the common precursor paspaline (B1678556), which is transformed into the terpendole scaffold by a series of enzymatic reactions. nih.govresearchgate.net The gene cluster responsible for terpendole biosynthesis in fungi like Tolypocladium album has been identified and contains genes for key enzymes. nih.govnih.gov However, the precise enzymatic steps that lead from a central intermediate, such as Terpendole E, to the final structure of Terpendole G are not yet fully characterized.
Future research must focus on identifying and functionally characterizing the specific tailoring enzymes—likely cytochrome P450 monooxygenases, transferases, or reductases—that are responsible for the unique structural features of this compound. A study on the fungus Daldinia carpinicola noted that the production of this compound was down-regulated in certain culture conditions, while levels of the precursors 3-geranylgeranylindole and paspalinine (B161483) were elevated, suggesting that the enzymes in this specific branch of the pathway are tightly regulated and key points for investigation. mdpi.com Identifying these enzymes and any transient intermediates will be crucial for understanding how nature assembles this complex molecule and for enabling its biotechnological production. mdpi.comresearchgate.net
| Enzyme Type | Gene Name (example) | Function in Terpendole Biosynthesis | Reference |
| Prenyltransferase | TerC, TerF | Addition of prenyl groups to the indole (B1671886) moiety | nih.gov |
| Terpene Cyclase | TerB | Formation of the core diterpene ring system | nih.gov |
| FAD-dependent Monooxygenase | TerM | Key oxidation steps in forming paspaline | nih.gov |
| Cytochrome P450 Monooxygenase | TerQ | Converts paspaline to the key intermediate Terpendole E | nih.gov |
| Cytochrome P450 Monooxygenase | TerP, TerK | Further downstream modifications of the terpendole scaffold | nih.gov |
Development of Novel Synthetic Routes for Scalable Production
The complex, polycyclic architecture of this compound, featuring multiple stereocenters, presents a formidable challenge for chemical synthesis. While progress has been made in synthesizing the core ring systems of related indole-terpenes, these routes are often lengthy and not suitable for producing large quantities. researchgate.net The limited availability of this compound from natural fungal sources necessitates the development of efficient and scalable synthetic strategies.
Future synthetic efforts should explore novel methodologies, such as C-H functionalization, cascade reactions, and convergent strategies that can rapidly assemble the intricate tetracyclic cage structure. researchgate.net An alternative and highly promising avenue is a chemoenzymatic approach, where chemical synthesis is used to create a core intermediate that is then modified by biosynthetic enzymes identified from the pathway. Such a hybrid strategy could significantly shorten the synthetic route and improve yields, providing the quantities of this compound needed for extensive biological evaluation.
Advanced Mechanistic Studies on Cellular and Molecular Targets
The biological targets of this compound remain unknown. However, research on its close analogue, Terpendole E, provides compelling leads. Terpendole E is a known inhibitor of two distinct targets: the mitotic kinesin Eg5, which is essential for cell division, and acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. kit.edunih.gov Terpendole E inhibits Eg5 through a unique allosteric mechanism, making it effective against cancer cells that have developed resistance to other Eg5 inhibitors. sci-hub.senih.gov
A critical future direction is to determine if this compound shares these targets and to uncover its specific mechanism of action. This will involve a range of biochemical and cellular assays to test for inhibition of Eg5 ATPase activity and ACAT/SOAT isozymes. nih.govnih.gov Advanced techniques like hydrogen-exchange mass spectrometry, X-ray crystallography, or cryo-electron microscopy could be employed to visualize the precise binding interaction between this compound and its protein target(s), revealing the molecular basis of its activity and guiding the design of more potent derivatives. nih.gov
Exploration of Untapped Biological Activities and Pathways
The broader family of indole diterpenes exhibits a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and potent neurotoxic effects. mdpi.comtandfonline.comnih.gov For example, related compounds have been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. mdpi.com Given this diversity, it is highly probable that this compound possesses biological activities beyond the known functions of its analogues.
A systematic exploration using high-throughput phenotypic screening across a wide range of human cell lines and disease models is warranted. This unbiased approach could uncover entirely new applications for this compound. Furthermore, investigating its effects on various signaling pathways using reporter gene assays or global multi-omics analyses (transcriptomics, proteomics) could reveal novel mechanisms and cellular processes modulated by the compound. The ecological role of this compound in its producing fungus, potentially as a defense molecule, also represents an untapped area of research. mdpi.com
Application of Synthetic Biology for Engineered Biosynthesis
Harnessing biotechnology offers a powerful alternative to chemical synthesis for the production of complex natural products like this compound. tandfonline.com Synthetic biology approaches involve transferring the biosynthetic gene cluster for a desired compound into a robust, industrial-scale microbial host such as Saccharomyces cerevisiae (yeast) or Escherichia coli. osti.govnih.gov This strategy allows for sustainable and scalable production in controlled fermenters.
For this compound, this would first require the complete identification of its specific biosynthetic genes, as outlined in section 7.1. These genes would then be assembled and introduced into a suitable host organism. tandfonline.com Significant challenges in terpenoid biosynthesis, such as ensuring an adequate supply of precursors and managing the toxicity of intermediate products, would need to be addressed through metabolic engineering of the host. nih.gov The successful use of gene knockouts to overproduce the intermediate Terpendole E demonstrates the feasibility of this approach within the terpendole family. nih.gov
Development of Chemical Probes and Research Tools for Biological Systems
Once the primary biological target of this compound is identified and validated, the molecule can serve as a scaffold for the development of sophisticated chemical probes. thesgc.orgmskcc.org Chemical probes are powerful tools used to study the function of a specific protein within its native cellular environment. eubopen.orgnih.gov They are typically derivatives of an active compound that have been modified to allow for visualization or affinity purification.
The development process would involve structure-activity relationship (SAR) studies to understand which parts of the this compound molecule are essential for activity and which can be modified. A "chemical handle," such as an alkyne or biotin (B1667282) tag, could then be appended to a non-essential position. thesgc.org This modified version of this compound would enable researchers to perform pull-down experiments to confirm its binding partners or to visualize the localization of its target within the cell. The creation of a structurally similar but biologically inactive version would also be crucial to serve as a negative control, ensuring that any observed effects are specific to the probe's interaction with its target. eubopen.orgnih.gov
Q & A
Q. What analytical techniques are most reliable for identifying Terpendole G in complex natural product extracts?
To confirm the presence of this compound, combine high-resolution mass spectrometry (HR-MS) with tandem MS/MS for molecular ion characterization and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, and HMBC) is critical for structural elucidation, particularly to distinguish its indole-diterpene scaffold from analogs like Terpendole E . Ensure sample purity via preparative HPLC with UV/Vis detection at wavelengths optimized for indole chromophores (~280 nm).
Q. How can researchers optimize extraction protocols to isolate this compound with minimal degradation?
Use cold methanol or ethanol for extraction to preserve labile functional groups. Column chromatography with silica gel or Sephadex LH-20 is recommended for preliminary separation. Monitor stability using LC-MS under varying pH and temperature conditions to identify degradation products. Include controls spiked with known this compound concentrations to validate recovery rates .
Q. What are the key spectral markers (NMR, MS) to differentiate this compound from structurally similar indole-diterpenes?
- MS : Look for [M+H]⁺ ions and oxygen-addition peaks ([M+H+O]⁺), which are common in indole-diterpenes but vary in intensity depending on protonation sites. For this compound, the absence of a m/z 130 fragment (indicative of a non-protonated indole substructure) may distinguish it from Terpendole E .
- NMR : Key ¹³C signals for the indole moiety (e.g., C-2 at ~125 ppm) and diterpene-related methyl groups (δ 15–25 ppm) should be mapped against reference data .
Advanced Research Questions
Q. How can researchers resolve contradictions in oxygen-addition peaks observed during MS analysis of this compound?
Unexpected [M+H+O]⁺ and [M+H+2O]⁺ peaks in ESI-MS (e.g., m/z 146 for oxidized indole fragments) arise from protonation-dependent oxidation. To mitigate misinterpretation:
Q. What experimental strategies address low yields of this compound in microbial fermentation studies?
- Optimize fermentation media using response surface methodology (RSM) to adjust carbon/nitrogen ratios.
- Screen for silent biosynthetic gene clusters via genome mining and heterologous expression in Aspergillus or Penicillium strains.
- Quantify intermediates via LC-MS/MS to identify metabolic bottlenecks .
Q. How should researchers design studies to investigate this compound’s biosynthetic pathway?
- Isotopic labeling : Feed ¹³C-acetate or ¹³C-mevalonate to trace diterpene backbone assembly.
- Gene knockout : Use CRISPR-Cas9 to disrupt candidate cytochrome P450 genes involved in indole oxidation.
- Metabolomic profiling : Compare wild-type and mutant strains via UPLC-QTOF-MS to detect pathway intermediates .
Methodological Challenges and Solutions
Q. How to validate the biological activity of this compound when conflicting bioassay results arise?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin).
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare dose-response curves.
- Address impurities : Purify samples to >95% purity (HPLC-DAD) and confirm absence of co-eluting analogs via HR-MS .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?
- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism or R).
- Report IC₅₀ values with 95% confidence intervals.
- For high-throughput screening, apply false discovery rate (FDR) correction to minimize Type I errors .
Data Presentation and Reproducibility
Q. How should researchers present spectral data to ensure reproducibility?
Q. What criteria should guide the selection of negative controls in this compound bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
